2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine
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Overview
Description
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is a heterocyclic compound belonging to the isoxazolidine family. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various organic compounds. This particular compound features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group at position 2, a pentyl group at position 5, and a p-tolyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction is highly regio- and stereoselective, allowing for the formation of isoxazolidines with high selectivity. For instance, ketonitrones containing ester groups can react with alkenes under specific conditions to form isoxazolidines .
Industrial Production Methods
While specific industrial production methods for 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the isoxazolidine ring can lead to the formation of 3-amino alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of the isoxazolidine ring.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of 3-amino alcohols.
Substitution: Various substituted isoxazolidines.
Scientific Research Applications
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine: Similar structure but with a phenyl group instead of a pentyl group.
2-Methyl-5-ethyl-3-(p-tolyl)isoxazolidine: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
CAS No. |
88330-54-5 |
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Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-15-12-16(17(3)18-15)14-10-8-13(2)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3 |
InChI Key |
PRONIIBUVZJGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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